molecular formula C15H25NO3 B1668089 Butaxamine CAS No. 2922-20-5

Butaxamine

Cat. No. B1668089
CAS RN: 2922-20-5
M. Wt: 267.36 g/mol
InChI Key: TWUSDDMONZULSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butaxamine is a beta-2 selective adrenergic antagonist. It is used primarily in animal and tissue experiments to characterize BETA-2 ANDRENERGIC RECEPTORS.

Scientific Research Applications

Monoaminergic Neurotransmission in Antidepressant Action

A study investigated the monoaminergic mechanism in the antidepressant action of butanol fraction (BF) of Olax subscorpioidea, which involved pre-treatment with various substances including butaxamine. The research demonstrated that the anti-immobility effect of BF in the Tail Suspension Test (TST) was reversed by butaxamine, indicating its influence on monoaminergic neurotransmission (Adeoluwa et al., 2018).

β2-Adrenergic Receptors and Glutamate Homeostasis

Butaxamine, as a selective β2-adrenergic receptor blocker, was studied to understand its effect on glutamate homeostasis in the blood of naïve rats. The research found that butaxamine hydrochloride alone led to a delayed-onset increase in glutamate levels, suggesting its role in the regulation of β2 receptors and glutamate homeostasis (Zlotnik et al., 2011).

Treatment of Heart Failure

In a study focused on synthesizing steroid derivatives for heart failure treatment, butaxamine was used to evaluate the effects of these compounds on left ventricular pressure. The findings showed that the effects of these compounds were significantly inhibited in the presence of butaxamine, indicating its utility in studying the mechanisms of heart failure treatments (Figueroa‐Valverde et al., 2020).

Influence on Absorption of Nilotinib

A study evaluated the influence of gastrointestinal activity on the absorption of nilotinib, using butylscopolamine and mosapride to alter gastrointestinal activity. The research showed that the absorbability of nilotinib changed with gastrointestinal activity, influenced by the emulsifying action of bile, with butaxamine playing a role in this process (Sasaki et al., 2019).

Hematopoiesis Protection During Chemotherapy

Butoxamine, a β2-adrenergic blocking agent, was investigated for its potential to protect hematopoiesis during chemotherapy. The study found that butoxamine altered the proportion of granulocyte-monocyte colony-forming cells in S phase during chemotherapy, suggesting its potential use in protecting hematopoiesis (Dresch et al., 1984).

properties

IUPAC Name

2-(tert-butylamino)-1-(2,5-dimethoxyphenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3/c1-10(16-15(2,3)4)14(17)12-9-11(18-5)7-8-13(12)19-6/h7-10,14,16-17H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWUSDDMONZULSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=C(C=CC(=C1)OC)OC)O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30897107, DTXSID70896997
Record name d-Butoxamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30897107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name alpha-[1-[(1,1-Dimethylethyl)amino]ethyl]-2,5-dimethoxybenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70896997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butaxamine

CAS RN

2922-20-5, 33997-55-6, 5696-15-1
Record name α-[1-[(1,1-Dimethylethyl)amino]ethyl]-2,5-dimethoxybenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2922-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name d-Butoxamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30897107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name alpha-[1-[(1,1-Dimethylethyl)amino]ethyl]-2,5-dimethoxybenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70896997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-[1-(tert-butylamino)ethyl]-2,5-dimethoxybenzyl alcohol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.699
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Butaxamine
Reactant of Route 2
Reactant of Route 2
Butaxamine
Reactant of Route 3
Reactant of Route 3
Butaxamine
Reactant of Route 4
Reactant of Route 4
Butaxamine
Reactant of Route 5
Reactant of Route 5
Butaxamine
Reactant of Route 6
Butaxamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.